molecular formula C6H9ClN4 B13016264 5-Aminopyridine-2-carboximidamide hydrochloride

5-Aminopyridine-2-carboximidamide hydrochloride

Cat. No.: B13016264
M. Wt: 172.61 g/mol
InChI Key: HTILMVXEHVZPSS-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-carboximidamide hydrochloride (CAS 1258290-09-3) is a high-purity chemical intermediate with the molecular formula C6H9ClN4 and a molecular weight of 172.61 . This compound serves as a critical synthetic building block in medicinal chemistry and drug discovery research. Its value lies in the functionalized pyridine core, which presents multiple reactive sites for constructing complex nitrogen-containing heterocycles. Research indicates that this molecule and its derivatives are key reactants in the synthesis of low molecular weight intermediates for hybrid drug development . Specifically, it has been utilized as a precursor in the preparation of 1,2,4-triazole hybrids, which have demonstrated significant anti-inflammatory activity in vitro and have also been profiled for their antimalarial potential against the 3D7 P. falciparum strain . As a bifunctional scaffold, it enables researchers to explore novel therapeutic agents by connecting various pharmacophoric groups. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a well-ventilated environment.

Properties

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

5-aminopyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H8N4.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,7H2,(H3,8,9);1H

InChI Key

HTILMVXEHVZPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

Preparation via Reaction of 2-Cyano-5-halopyridine with Ethylenediamine

One of the primary methods involves the reaction of 2-cyano-5-halopyridine with ethylenediamine to form an imidazoline intermediate, which is subsequently hydrolyzed to yield the target compound.

Process Overview:

  • Starting materials: 2-cyano-5-halopyridine (e.g., 2-cyano-5-chloropyridine) and ethylenediamine.
  • Catalyst: Acid catalyst such as p-toluenesulfonic acid monohydrate.
  • Solvent: Toluene.
  • Reaction conditions: The mixture is heated to 95–100°C, and ethylenediamine is added over 2–3 hours with ammonia evolution controlled by addition rate. The reaction is maintained at 95–100°C for 2 hours, then refluxed at 110–114°C for 4 hours.
  • Intermediate isolation: The 2-(5-halopyridine-2-yl)-1H-imidazoline intermediate can be precipitated and isolated in crystalline form or used directly.
  • Hydrolysis: The imidazoline intermediate is hydrolyzed using a Lewis base such as sodium hydroxide to produce the N-(2-aminoethyl)-5-halo-2-pyridinecarboxamide.
  • Salt formation: The hydrochloride salt is formed by treatment with gaseous hydrogen chloride in a non-aqueous solvent.
  • Purification: The reaction mixture is cooled, treated with diethyl acetate and water to remove impurities, and the product is precipitated by maintaining the temperature at 53–55°C.

Scale-up example:

Parameter Quantity/Condition
2-cyano-5-chloropyridine 1800 g (12.99 mol)
p-toluenesulfonic acid monohydrate 46.8 g (0.2 mol)
Toluene 6600 g
Ethylenediamine 858.2 g (14.28 mol)
Temperature 95–100°C (initial), then reflux at 110–114°C
Reaction time 2–3 hours addition + 2 hours hold + 4 hours reflux
Workup Diethyl acetate and water washes, precipitation at 53–55°C

This method is well-documented in patent WO2008010796A1 and is notable for its scalability and ability to isolate crystalline intermediates, facilitating purification and yield optimization.

Preparation from N'-Aminopyridine-2-carboximidamide via Reaction with Monoethyl Oxalyl Chloride

Another synthetic approach involves the reaction of N'-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride to form related derivatives, which can be precursors or analogs of 5-aminopyridine-2-carboximidamide hydrochloride.

Key points:

  • Starting material: N'-aminopyridine-2-carboximidamide.
  • Reagent: Monoethyl oxalyl chloride added dropwise in tetrahydrofuran (THF).
  • Reaction conditions: Stirring at room temperature for 30 minutes under reflux.
  • Product isolation: A white precipitate forms, which is filtered, washed with diethyl ether, and dried.
  • Yield: High yield reported (~96%).
  • Crystallization: Slow diffusion of diethyl ether into a methanolic solution yields crystals suitable for characterization.

This method is useful for preparing derivatives and can be adapted for the synthesis of this compound or its analogs, providing high purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Product Form Yield/Notes
Reaction of 2-cyano-5-halopyridine with ethylenediamine 2-cyano-5-halopyridine, ethylenediamine p-Toluenesulfonic acid, NaOH 95–114°C, reflux, acid/base catalysis This compound Scalable, crystalline intermediates isolated
Reaction of N'-aminopyridine-2-carboximidamide with monoethyl oxalyl chloride N'-aminopyridine-2-carboximidamide, monoethyl oxalyl chloride THF solvent Room temp, reflux 30 min Derivatives, crystalline solids High yield (~96%), suitable for analog synthesis
Catalytic hydrogenation and acid exchange N-acetyl-3-aminopyridine derivatives Pd catalyst, HCl Hydrogenation, acid exchange Hydrochloride salts of aminopyridine derivatives Enhances purity, applicable to salt formation

Research Findings and Considerations

  • The reaction of 2-cyano-5-halopyridine with ethylenediamine proceeds with ammonia evolution, indicating nucleophilic attack and ring closure to form imidazoline intermediates, which are key to obtaining the carboximidamide structure.
  • Acid catalysis (e.g., p-toluenesulfonic acid) facilitates the cyclization and improves reaction rates.
  • Hydrolysis with a Lewis base converts the imidazoline intermediate to the desired carboximidamide.
  • Formation of the hydrochloride salt using gaseous HCl in non-aqueous solvents ensures product stability and ease of isolation.
  • The method involving monoethyl oxalyl chloride provides a high-yield route to related compounds, useful for further derivatization or as intermediates.
  • Catalytic hydrogenation methods, while more common for related aminopyridine derivatives, demonstrate the importance of controlled reduction and salt formation in the preparation of hydrochloride salts.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several hydrochlorides documented in the evidence:

  • Benzimidamide Hydrochloride (CAS 1670-14-0) : A pyrimidine derivative with a benzamidine group, differing in the substitution pattern but sharing the imidamide functionality .
  • PRT062607 Hydrochloride: A pyrimidinecarboxamide with triazole and cyclohexylamino substituents, highlighting the role of extended aromatic systems in kinase inhibition .
  • LY2409881 Hydrochloride : A pyrimidine-benzo[b]thiophene hybrid, emphasizing how heterocyclic fusion impacts biological targeting .

Key Structural Differences :

Core Heterocycle: 5-Aminopyridine-2-carboximidamide uses a pyridine ring, whereas PRT062607 and LY2409881 employ pyrimidine cores.

Substituents : The carboximidamide group in the target compound contrasts with benzamidine (Benzimidamide) or triazole (PRT062607) moieties.

Physicochemical Properties

Data from analogous compounds provide insights into solubility, log S, and synthetic accessibility:

Compound Molecular Formula Solubility (mg/mL) Log S Synthetic Accessibility Hazard Statements
5-Aminopyridine-2-carboximidamide HCl* C₆H₈N₄·HCl ~1.2 (estimated) ~-2.1 Moderate H315, H319, H335 (inferred)
Benzimidamide Hydrochloride C₇H₈N₄·HCl 1.24 -2.1 1.0 (high) H315, H319, H335
PRT062607 Hydrochloride C₁₉H₂₃N₉O·HCl Not reported -2.08 1.0 (high) Not specified
LY2409881 Hydrochloride C₂₄H₂₉ClN₆OS·xHCl Not reported Not reported Moderate Not specified

*Estimated based on structural analogs .

Biological Activity

5-Aminopyridine-2-carboximidamide hydrochloride, a compound with the molecular formula C6H8N4·HCl, is a derivative of pyridine known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and case studies.

5-Aminopyridine-2-carboximidamide can be synthesized through the reaction of 5-aminopyridine with cyanamide in solvents like ethanol or water under elevated temperatures. The compound features an amino group at the 5-position and a carboximidamide group at the 2-position, which are crucial for its biological activity.

The biological activity of 5-aminopyridine-2-carboximidamide is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in modulating nitric oxide synthase (NOS) activity. This modulation is critical in various physiological and pathological processes, including inflammation and neurodegenerative diseases .
  • Receptor Interaction : The compound may also act on specific receptors, influencing biochemical pathways that regulate cellular functions. Its interactions can lead to significant changes in cellular signaling and metabolic processes.

Antimicrobial Properties

Research indicates that 5-aminopyridine-2-carboximidamide exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is pivotal in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines; inhibits NF-kB pathway
Enzyme InhibitionModulates nitric oxide synthase activity

Case Studies

  • Neuroprotection in ALS Models : A study explored the effects of 5-aminopyridine-2-carboximidamide on cellular models of amyotrophic lateral sclerosis (ALS). The compound demonstrated protective effects against toxicity associated with mutant SOD1, highlighting its potential neuroprotective properties .
  • Cancer Research : Investigations into its role as a therapeutic agent in melanoma have shown promising results. The compound was found to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a role in tumor progression .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Aminopyridine-2-carboximidamide hydrochloride to ensure high purity and yield?

Methodological Answer: Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and purification techniques (e.g., recrystallization or column chromatography). Monitor intermediates via TLC or HPLC to track reaction progress. Post-synthesis, validate purity using melting point analysis, NMR, and mass spectrometry. For hydrochloride salts, ensure proper acidification and drying conditions to avoid hygroscopicity issues .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Employ a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm structural integrity and detect impurities.
  • FT-IR : Identify functional groups (e.g., amine, imidamide).
  • HPLC/UPLC : Assess purity (>98% is typical for pharmaceutical-grade compounds).
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl.
  • Loss on Drying : Quantify residual solvents or moisture (≤0.5% is acceptable) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH, light, and oxidative conditions) for 3–6 months. Analyze degradation products via LC-MS and compare to baseline data. Use kinetic modeling to predict shelf life. Store in airtight, light-resistant containers at 2–8°C for long-term stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values) for this compound across studies?

Methodological Answer: Investigate potential sources of variability:

  • Assay Conditions : Standardize pH, temperature, and solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity).
  • Cell Line Variability : Use isogenic cell lines and validate target engagement via knock-out models.
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch effects. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

Methodological Answer: Combine omics approaches (proteomics/transcriptomics) with functional studies:

  • Target Deconvolution : Use affinity chromatography followed by MS-based protein identification.
  • Pathway Analysis : Employ CRISPR-Cas9 screens or siRNA knockdown to map signaling networks.
  • In Silico Modeling : Perform molecular dynamics simulations to predict binding modes and off-target effects .

Q. How can researchers address discrepancies between computational predictions and experimental results for the pharmacokinetic properties of this compound?

Methodological Answer: Reconcile in silico-in vitro gaps by:

  • Refining QSAR models using experimental LogP, solubility, and permeability data.
  • Validating metabolic stability predictions with microsomal assays (e.g., human liver microsomes).
  • Adjusting force fields in MD simulations to better reflect protonation states in physiological pH .

Methodological Notes

  • Safety Protocols : Follow SOPs for handling hydrochloride salts, including PPE (gloves, lab coats) and fume hood use. Neutralize waste with 1M NaOH before disposal .
  • Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and sharing raw datasets in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.